molecular formula C32H31N5O3 B11326206 1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone

1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone

Cat. No.: B11326206
M. Wt: 533.6 g/mol
InChI Key: OPDFTMBXTJFGHJ-UHFFFAOYSA-N
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Description

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperazine and 3-methylphenoxy groups under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea and ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile.

    Uniqueness: The unique combination of the pyrrolo[2,3-d]pyrimidine core with the piperazine and 3-methylphenoxy groups gives it distinct biological and chemical properties.

Properties

Molecular Formula

C32H31N5O3

Molecular Weight

533.6 g/mol

IUPAC Name

1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C32H31N5O3/c1-23-7-6-10-27(19-23)40-21-29(38)35-15-17-36(18-16-35)31-30-28(24-8-4-3-5-9-24)20-37(32(30)34-22-33-31)25-11-13-26(39-2)14-12-25/h3-14,19-20,22H,15-18,21H2,1-2H3

InChI Key

OPDFTMBXTJFGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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